molecular formula C10H13NO2 B14290056 7-(Ethoxymethyl)-2,3-dihydro-1H-pyrrolizin-1-one CAS No. 113963-36-3

7-(Ethoxymethyl)-2,3-dihydro-1H-pyrrolizin-1-one

Katalognummer: B14290056
CAS-Nummer: 113963-36-3
Molekulargewicht: 179.22 g/mol
InChI-Schlüssel: NTULMWBHQQDSNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Ethoxymethyl)-2,3-dihydro-1H-pyrrolizin-1-one is a heterocyclic organic compound featuring a pyrrolizine core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Ethoxymethyl)-2,3-dihydro-1H-pyrrolizin-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethoxymethyl-substituted intermediates with suitable reagents to form the pyrrolizine ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as Lewis acids to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 7-(Ethoxymethyl)-2,3-dihydro-1H-pyrrolizin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions include various substituted pyrrolizine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .

Wissenschaftliche Forschungsanwendungen

7-(Ethoxymethyl)-2,3-dihydro-1H-pyrrolizin-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-(Ethoxymethyl)-2,3-dihydro-1H-pyrrolizin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the pyrrolizine ring .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-(Ethoxymethyl)-2,3-dihydro-1H-pyrrolizin-1-one is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other pyrrolizine derivatives and makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

113963-36-3

Molekularformel

C10H13NO2

Molekulargewicht

179.22 g/mol

IUPAC-Name

7-(ethoxymethyl)-2,3-dihydropyrrolizin-1-one

InChI

InChI=1S/C10H13NO2/c1-2-13-7-8-3-5-11-6-4-9(12)10(8)11/h3,5H,2,4,6-7H2,1H3

InChI-Schlüssel

NTULMWBHQQDSNT-UHFFFAOYSA-N

Kanonische SMILES

CCOCC1=C2C(=O)CCN2C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.